molecular formula C11H17ClN6 B12303936 4-((1-(1H-imidazol-4-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine hydrochloride

4-((1-(1H-imidazol-4-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine hydrochloride

Cat. No.: B12303936
M. Wt: 268.74 g/mol
InChI Key: JUBYISQTKLTIHE-UHFFFAOYSA-N
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Description

4-((1-(1H-imidazol-4-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine hydrochloride is a complex organic compound that features a unique combination of imidazole, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-(1H-imidazol-4-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine hydrochloride typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by the introduction of the imidazole and piperidine groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The imidazole and triazole rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole and triazole rings.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-((1-(1H-imidazol-4-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-((1-(1H-imidazol-4-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to metal ions and enzymes, modulating their activity. This compound can also interact with cellular receptors, influencing various signaling pathways and biological processes.

Comparison with Similar Compounds

    Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring.

    Piperidine Derivatives: Compounds like piperine and risperidone feature the piperidine ring.

Uniqueness: What sets 4-((1-(1H-imidazol-4-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine hydrochloride apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties that are not observed in compounds containing only one or two of these rings.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17ClN6

Molecular Weight

268.74 g/mol

IUPAC Name

4-[[3-(1H-imidazol-5-yl)triazol-4-yl]methyl]piperidine;hydrochloride

InChI

InChI=1S/C11H16N6.ClH/c1-3-12-4-2-9(1)5-10-6-15-16-17(10)11-7-13-8-14-11;/h6-9,12H,1-5H2,(H,13,14);1H

InChI Key

JUBYISQTKLTIHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CN=NN2C3=CN=CN3.Cl

Origin of Product

United States

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